molecular formula C8H7ClN2 B14268535 1-Methyl-7-chloropyrrolo[1,2-A]pyrazine

1-Methyl-7-chloropyrrolo[1,2-A]pyrazine

Cat. No.: B14268535
M. Wt: 166.61 g/mol
InChI Key: LGUGZXCULOTQOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-7-chloropyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrrolopyrazines . Another method involves the use of phosphorus oxychloride for the chlorination of pyrrolopyrazinone . Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-7-chloropyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-7-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that the compound may inhibit key enzymes and signaling pathways involved in microbial growth, inflammation, and tumor progression . Further research is needed to elucidate the precise molecular targets and pathways.

Comparison with Similar Compounds

1-Methyl-7-chloropyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-1-methylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H7ClN2/c1-6-8-4-7(9)5-11(8)3-2-10-6/h2-5H,1H3

InChI Key

LGUGZXCULOTQOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=CC(=C2)Cl

Origin of Product

United States

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